![molecular formula C15H19NO5 B14151327 Diethyl [acetyl(phenyl)amino]propanedioate CAS No. 88744-07-4](/img/structure/B14151327.png)
Diethyl [acetyl(phenyl)amino]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [acetyl(phenyl)amino]propanedioate is an organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a malonate core with an acetyl(phenyl)amino group attached to one of the methylene carbons and two ethyl ester groups. It is known for its versatility in organic synthesis and its applications in various fields such as pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [acetyl(phenyl)amino]propanedioate typically involves the alkylation of enolate ions. The process begins with the formation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [acetyl(phenyl)amino]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted malonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [acetyl(phenyl)amino]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of agrochemicals such as herbicides and pesticides.
Mécanisme D'action
The mechanism of action of Diethyl [acetyl(phenyl)amino]propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The presence of the acetyl(phenyl)amino group allows for resonance stabilization, enhancing its reactivity in organic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, used similarly to diethyl malonate.
Ethyl acetoacetate: A related compound with a keto group, used in the synthesis of various organic compounds
Uniqueness
Diethyl [acetyl(phenyl)amino]propanedioate is unique due to the presence of the acetyl(phenyl)amino group, which provides additional reactivity and versatility in organic synthesis. This functional group allows for a broader range of chemical transformations compared to simpler malonate esters.
Propriétés
Numéro CAS |
88744-07-4 |
|---|---|
Formule moléculaire |
C15H19NO5 |
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
diethyl 2-(N-acetylanilino)propanedioate |
InChI |
InChI=1S/C15H19NO5/c1-4-20-14(18)13(15(19)21-5-2)16(11(3)17)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3 |
Clé InChI |
XPOQPSYIMMIDKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)N(C1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)
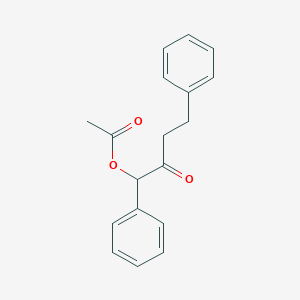

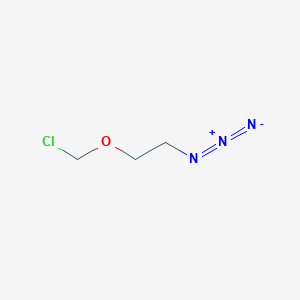
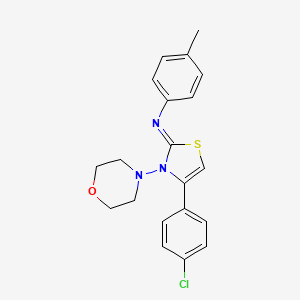
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14151289.png)
![4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14151292.png)
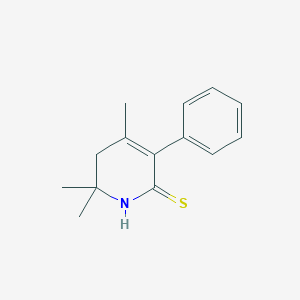
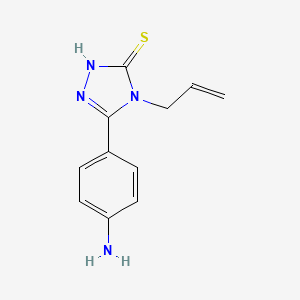
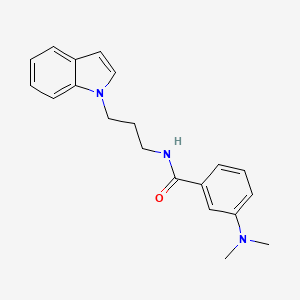
methanethione](/img/structure/B14151314.png)

![3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14151332.png)
